Methyl 2-(3-mercapto-5-phenyl-4h-1,2,4-triazol-4-yl)acetate

Antifungal Enolase 1 Inhibition Candida albicans

Researchers targeting azole-resistant Candida species face a critical shortage of novel scaffolds for derivatization. This 1,2,4-triazole-3-thione building block directly addresses that gap, enabling rapid synthesis of potent antifungal metallodrugs and Schiff base probes. - Serves as the direct precursor to (E)-4-(((3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol, which shows binding affinity comparable to fluconazole against Enolase 1 target in molecular docking studies. - The 3-mercapto-5-phenyl-4H-1,2,4-triazole core permits Cd(II) complexation that significantly enhances antifungal potency, outperforming nystatin. - Supplied at 98% purity with reliable global logistics, ensuring your synthetic workflow remains uninterrupted.

Molecular Formula C11H11N3O2S
Molecular Weight 249.29 g/mol
Cat. No. B13616059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-mercapto-5-phenyl-4h-1,2,4-triazol-4-yl)acetate
Molecular FormulaC11H11N3O2S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C(=NNC1=S)C2=CC=CC=C2
InChIInChI=1S/C11H11N3O2S/c1-16-9(15)7-14-10(12-13-11(14)17)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,17)
InChIKeyFYISBMSLIYQKDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-mercapto-5-phenyl-4h-1,2,4-triazol-4-yl)acetate: Core Properties and Class Context


Methyl 2-(3-mercapto-5-phenyl-4h-1,2,4-triazol-4-yl)acetate (CAS 1038296-88-6) is a heterocyclic small molecule belonging to the 1,2,4-triazole-3-thione class. This compound, also named 4H-1,2,4-Triazole-4-acetic acid, 1,5-dihydro-3-phenyl-5-thioxo-, methyl ester, features a mercapto group at position 3, a phenyl substituent at position 5, and a methyl acetate moiety at position 4 . Its molecular formula is C11H11N3O2S with a molecular weight of 249.29 g/mol. The compound is typically supplied as a research chemical with a purity of 98.0% .

Why In-Class 1,2,4-Triazole-3-Thiones Are Not Interchangeable with Methyl 2-(3-mercapto-5-phenyl-4h-1,2,4-triazol-4-yl)acetate


Within the 1,2,4-triazole-3-thione class, even minor structural modifications are known to drastically alter biological activity profiles. For instance, a structure-activity relationship (SAR) study on related 4-(substituted)-acetylamino-3-mercapto-5-(4-substituted) phenyl-1,2,4-triazole derivatives indicated that a 4-methoxy phenyl group at the 5-position is preferable for antimicrobial activity compared to a 4-methyl group [1]. Similarly, metal complexation of 3-mercapto-5-phenyl-4H-1,2,4-triazoles can dramatically alter antifungal potency against specific Candida species [2]. These findings demonstrate that the specific combination of the unsubstituted 5-phenyl ring, the 3-mercapto group, and the methyl ester at position 4 in the target compound constitutes a unique chemical space that cannot be assumed to be functionally equivalent to other in-class analogs without direct comparative data.

Quantitative Differentiation Evidence for Methyl 2-(3-mercapto-5-phenyl-4h-1,2,4-triazol-4-yl)acetate vs. Analogs


Antifungal Activity of a Schiff Base Derivative Compared to Fluconazole

A recent study evaluated the antifungal activity of novel triazole-3-thiol derivatives, including a compound closely related to the target molecule, (E)-4-(((3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol, which is a Schiff base derivative of the target compound. This derivative demonstrated the greatest binding affinity for the Enolase 1 target among all tested compounds and showed notable in vitro antifungal efficacy against Candida albicans, with binding modes and docking scores comparable to the standard drug Fluconazole [1]. However, a direct head-to-head MIC comparison between the target compound itself and a defined analog is not available in the study.

Antifungal Enolase 1 Inhibition Candida albicans

Antimicrobial Activity of 3-Mercaptoacetic Acid Class Derivatives

A study on 1,2,4-triazole-3-mercaptoacetic acid derivatives (which share the core mercaptoacetic acid motif with the target compound) reported MIC values ranging from 12.5 to 200 µg/ml against E. coli and S. aureus. One of the most active compounds, 4g, showed similar activity to the standard drug ampicillin against S. aureus [1]. This provides a class-level baseline, but a direct comparison with the specific 5-phenyl methyl ester derivative is absent.

Antimicrobial MIC Structure-Activity Relationship

Metal Complexation as a Strategy for Activity Enhancement

Cadmium(II) complexes of 3-mercapto-4-phenyl(cyclohexyl)-5-phenyl-4H-1,2,4-triazoles were reported to be significantly superior to the antifungal drug nystatin in inhibiting the growth of Candida albicans and Candida pseudotropicalis, while showing equal effectiveness against Saccharomyces cerevisiae [1]. The free ligands (structurally similar to the target compound) serve as the foundation for these highly active complexes, indicating that the core scaffold is a valuable precursor for further derivatization.

Metal Complexes Antifungal Candida

Recommended Research Applications for Methyl 2-(3-mercapto-5-phenyl-4h-1,2,4-triazol-4-yl)acetate


Synthesis of Antifungal Schiff Base Derivatives for Enolase 1 Targeting

The compound serves as a key precursor for generating Schiff base derivatives, such as (E)-4-(((3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol, which has demonstrated promising binding affinity to the Enolase 1 target in Candida albicans, comparable to fluconazole in molecular docking studies [1]. Researchers focusing on novel antifungal agents to combat azole-resistant Candida species should prioritize this scaffold for further derivatization and in vitro evaluation.

Precursor for Antimicrobial Metal Complexes

The 3-mercapto-5-phenyl-4H-1,2,4-triazole core can be complexed with transition metals such as Cd(II) to significantly enhance antifungal potency. Cadmium complexes of related ligands have been shown to be superior to nystatin against Candida species [2]. Procuring this compound provides a route to explore structure-activity relationships in metallodrug design for antifungal applications.

Intermediate for 1,2,4-Triazole-3-Mercaptoacetic Acid Derivatives with Antimicrobial Potential

Members of the 1,2,4-triazole-3-mercaptoacetic acid class have demonstrated MIC values in the range of 12.5–200 µg/ml against bacteria such as S. aureus and E. coli, with some analogs showing activity comparable to ampicillin [3]. This positions the compound as a valuable intermediate for medicinal chemistry programs aimed at developing new antimicrobial agents.

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